6-(4-Bromo-2-methylphenoxy)hexan-1-amine
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Overview
Description
6-(4-Bromo-2-methylphenoxy)hexan-1-amine is an organic compound characterized by the presence of a bromo-substituted phenoxy group attached to a hexan-1-amine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Bromo-2-methylphenoxy)hexan-1-amine typically involves the reaction of 4-bromo-2-methylphenol with 6-bromohexan-1-amine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the bromoalkane, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-(4-Bromo-2-methylphenoxy)hexan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The bromo group can be reduced to a hydrogen atom, resulting in the formation of 6-(2-methylphenoxy)hexan-1-amine.
Substitution: The bromo group can be substituted with other nucleophiles, such as thiols or amines, to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like sodium thiolate (NaSMe) or primary amines can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 can yield nitro derivatives, while substitution with sodium thiolate can produce thioether derivatives.
Scientific Research Applications
6-(4-Bromo-2-methylphenoxy)hexan-1-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 6-(4-Bromo-2-methylphenoxy)hexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group can mimic natural ligands, allowing the compound to bind to active sites and modulate biological activity. The bromo substituent can enhance binding affinity through halogen bonding interactions.
Comparison with Similar Compounds
Similar Compounds
6-(4-Bromo-2,5-dimethoxyphenethyl)-6-(4-phenylbutoxy)hexan-1-amine: This compound also features a bromo-substituted phenoxy group but with additional methoxy and phenylbutoxy groups, which can alter its chemical and biological properties.
6-(4-Chloro-2-methylphenoxy)hexan-1-amine: Similar structure but with a chloro substituent instead of bromo, which can affect reactivity and binding interactions.
Uniqueness
6-(4-Bromo-2-methylphenoxy)hexan-1-amine is unique due to its specific substitution pattern, which can confer distinct chemical reactivity and biological activity compared to its analogs. The presence of the bromo group can enhance certain interactions, making it a valuable compound for research and development.
Properties
IUPAC Name |
6-(4-bromo-2-methylphenoxy)hexan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BrNO/c1-11-10-12(14)6-7-13(11)16-9-5-3-2-4-8-15/h6-7,10H,2-5,8-9,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIIMVEYTCNSBBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OCCCCCCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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